![molecular formula C11H16ClN B2716125 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 2225146-03-0](/img/structure/B2716125.png)

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

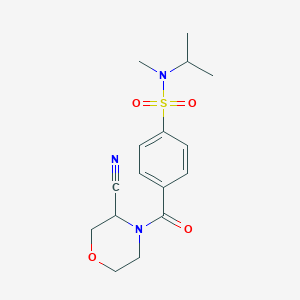

“9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride” is a compound with the CAS Number: 195986-82-4 . It has a molecular weight of 162.23 and its IUPAC name is 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine . The compound is a white to yellow solid .

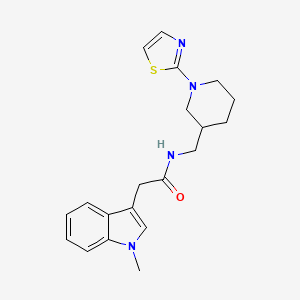

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2/c1-8-3-2-4-9-7-11-5-6-12-10(8)9/h2-4,11-12H,5-7H2,1H3 . This indicates that the compound has a benzodiazepine core with a methyl group attached to the 9th carbon.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at temperatures between 2-8°C . The compound is shipped at normal temperatures .Scientific Research Applications

- 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has been investigated as a D1 dopamine receptor antagonist . Dopamine receptors play crucial roles in the central nervous system, affecting mood, cognition, and movement. Modulating these receptors can have implications for neurological disorders and drug development .

- While research on this compound is limited, its structural features make it interesting for further exploration. Scientists have studied related benzazepine derivatives for their potential as anticancer agents . Further investigations into the cytotoxic effects and mechanisms of action could reveal valuable insights .

- In a study examining compounds structurally related to 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride , researchers found that the halide atom is critical for blocking GIRK channels . These channels are involved in neuronal signaling and could be relevant for neurological disorders and drug discovery .

- Benzazepine derivatives serve as intermediates in the synthesis of various compounds. Researchers use them to create more complex molecules, including pharmaceuticals and agrochemicals9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride may find applications in this context .

- Computational studies often involve benzazepine derivatives to explore their binding interactions with biological targets. Researchers use these insights for drug design and optimization. The compound’s unique structure could contribute to such investigations .

- Given its potential impact on dopamine receptors, this compound might be relevant for studying neurological disorders like Parkinson’s disease, schizophrenia, or addiction. Investigating its effects on neurotransmitter systems could provide valuable data .

Dopamine Receptor Modulation

Anticancer Research

GIRK Channel Blocker

Chemical Synthesis and Intermediates

Molecular Modeling and Drug Design

Neuropharmacology Research

Safety And Hazards

The compound has been classified with the signal word “Warning” and is marked with the exclamation mark pictogram . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-5-4-7-10-6-2-3-8-12-11(9)10;/h4-5,7,12H,2-3,6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFOQFWCUKWOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4As,6aR,6bR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid](/img/structure/B2716043.png)

![3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716048.png)

![N1-(sec-butyl)-N2-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2716057.png)

![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)